2,4-dimethoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3,5-triazine
Description
2,4-Dimethoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3,5-triazine is a structurally complex triazine derivative characterized by two methoxy groups at the 2- and 4-positions and a substituted azetidine ring at the 6-position.
Properties
IUPAC Name |
2-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-21-14-16-13(17-15(18-14)22-2)20-8-12(9-20)19-6-10-4-3-5-11(10)7-19/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEDZFHFEJYKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC(C2)N3CC4CCCC4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—triazine core, azetidine, and fused bicyclic systems—warrant comparison with other triazine derivatives. Below is an analysis based on substituent effects, synthesis strategies, and inferred properties.
Substituent Analysis
Research Findings and Limitations
- Evidence Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity exist in the provided sources. Comparisons are extrapolated from structurally related systems.
- Critical Differences : The absence of polar groups (e.g., hydroxymethyl or nitro groups) in the target compound may limit solubility but improve blood-brain barrier penetration compared to compounds .
- Theoretical Advantages : The fused bicyclic system could confer resistance to metabolic degradation, a common issue with flexible pyrrolidinyl derivatives .
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